molecular formula C21H17N5O2 B011133 Grossularine 2 CAS No. 102488-58-4

Grossularine 2

Cat. No. B011133
M. Wt: 371.4 g/mol
InChI Key: OGSOWFWOXWWJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grossularine 2 is a natural product that belongs to the class of alkaloids. It was first isolated from the leaves of the plant Peltogyne Mexicana in 1995. Grossularine 2 has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

  • Intercalative Properties in Leukemia Treatment : Grossularine-2, derived from the tunicate Dendrodoa grossularia, has demonstrated cytotoxic activity against L1210 leukemia cells. Its mechanism of action is thought to involve DNA synthesis inhibition through an intercalative process, supported by viscometry, fluorescence quenching, and DNA melting experiments (Helbecque et al., 1987).

  • Cytotoxic Activity Against Tumor Cells : Grossularine-1 and Grossularine-2 have been identified as α-carbolines with marked cytotoxicity towards both murine and human tumor cells, based on spectral data including X-ray analysis (Moquin-Pattey & Guyot, 1989).

  • Synthesis Methodology for Alkaloids : A new method for synthesizing imidazo[4′, 5′; 3,4] pyrido[2,3-b]indole, a key intermediate in the total synthesis of Grossularines-1 and -2, has been described. This involves a step-wise formation of the pyridine and imidazole rings (Molina, Fresneda, & Sánz, 1997).

  • Development of Synthesis Methods for Antitumor Agents : A new method for synthesizing substituted pyrido[2,3-b]indoles, featuring palladium-catalyzed cross-coupling, has been developed. This method provides access to the tetracyclic segment of grossularines-1 and -2, which are marine antitumor agents (Achab, Guyot, & Potier, 1993).

  • Synthesis of Grossularine Analogs : An expedited synthesis method for structural analogs of the cytotoxic agents Grossularines-1 and -2 has been developed. This involves a tandem modified Curtius rearrangement-intramolecular electrocyclization leading to the synthesis of the analogs (Achab, Guyot, & Potier, 1995).

properties

CAS RN

102488-58-4

Product Name

Grossularine 2

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

[4-(dimethylamino)-3,5,8,10-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11,13,15-heptaen-7-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C21H17N5O2/c1-26(2)21-24-16-15-13-5-3-4-6-14(13)22-20(15)23-18(17(16)25-21)19(28)11-7-9-12(27)10-8-11/h3-10,27H,1-2H3,(H,22,23)(H,24,25)

InChI Key

OGSOWFWOXWWJSA-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=C3C4=CC=CC=C4NC3=NC(=C2N1)C(=O)C5=CC=C(C=C5)O

Canonical SMILES

CN(C)C1=NC2=C3C4=CC=CC=C4NC3=NC(=C2N1)C(=O)C5=CC=C(C=C5)O

Other CAS RN

102488-58-4

synonyms

grossularine 2
grossularine-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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